6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid
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Overview
Description
6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . This compound is characterized by a pyridine ring substituted with a propane-1-sulfonyl group at the 6-position and a carboxylic acid group at the 3-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of a pyridine derivative. One common method is the reaction of 6-bromopyridine-3-carboxylic acid with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution:
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under mild conditions.
Nucleophilic Substitution: Reagents such as sodium cyanide or other nucleophiles can be used in the presence of a base.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated pyridine derivatives.
Nucleophilic Substitution: Products include substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
6-(Methylsulfonyl)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a propane group, affecting its reactivity and solubility.
Uniqueness
6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-propylsulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S/c1-2-5-15(13,14)8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
NNTSCSBPXUICGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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